

# Diethyl Vinylphosphonate: A Technical Guide to its Solubility and Stability

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## Compound of Interest

Compound Name: Diethyl vinylphosphonate

Cat. No.: B1361785

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## Introduction

**Diethyl vinylphosphonate** (DEVP) is a versatile organophosphorus compound with significant applications in polymer chemistry, materials science, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its vinyl group allows for polymerization and incorporation into various material backbones, while the phosphonate moiety imparts unique properties such as flame retardancy and metal chelation. A thorough understanding of its solubility and stability in common solvents is paramount for its effective use in research and development, particularly in drug formulation and materials engineering. This technical guide provides a comprehensive overview of the available data on the solubility and stability of **diethyl vinylphosphonate**, detailed experimental protocols for its analysis, and visual representations of key pathways and workflows.

## Physical and Chemical Properties

| Property            | Value   | Reference                   |
|---------------------|---|-----------------------------|
| CAS Number          | 682-30-4  | [1][2][3][4][5][6][7][8][9] |
| Molecular Formula   | C <sub>6</sub> H <sub>13</sub> O <sub>3</sub> P | [3]                         |
| Molecular Weight    | 164.14 g/mol                                    | [3]                         |
| Appearance          | Clear, colorless to light yellow liquid         | [3]                         |
| Density             | 1.068 g/mL at 25 °C                             | [1][5]                      |
| Boiling Point       | 202 °C  | [1][5]                      |
| Refractive Index    | n <sub>20/D</sub> 1.429                         | [1][5]                      |
| Storage Temperature | 2-8°C   | [1][3][5]                   |

## Solubility Profile

Quantitative solubility data for **diethyl vinylphosphonate** in common organic solvents is not readily available in published literature or safety data sheets. However, qualitative solubility can be inferred from its use in various chemical reactions and the solubility of its polymer.

| Solvent               | Qualitative Solubility    | Rationale / Reference  |
|-----------------------|---------------------------|--|
| Toluene               | Soluble                   | Used as a solvent for the polymerization of DEVP.                                    |
| Tetrahydrofuran (THF) | Soluble                   | Used as a solvent for the polymerization of DEVP.                                    |
| Methanol              | Likely Soluble            | The resulting polymer, poly(diethyl vinylphosphonate), is soluble in methanol.       |
| Chloroform            | Likely Soluble            | The resulting polymer, poly(diethyl vinylphosphonate), is soluble in chloroform.     |
| Arene Solvents        | Likely Soluble            | The resulting polymer, poly(diethyl vinylphosphonate), is soluble in arene solvents. |
| Water                 | Information Not Available | Safety Data Sheets state no information is available.                                |
| Ethanol               | Information Not Available |  |
| Dichloromethane       | Information Not Available |  |
| Hexane                | Information Not Available |  |

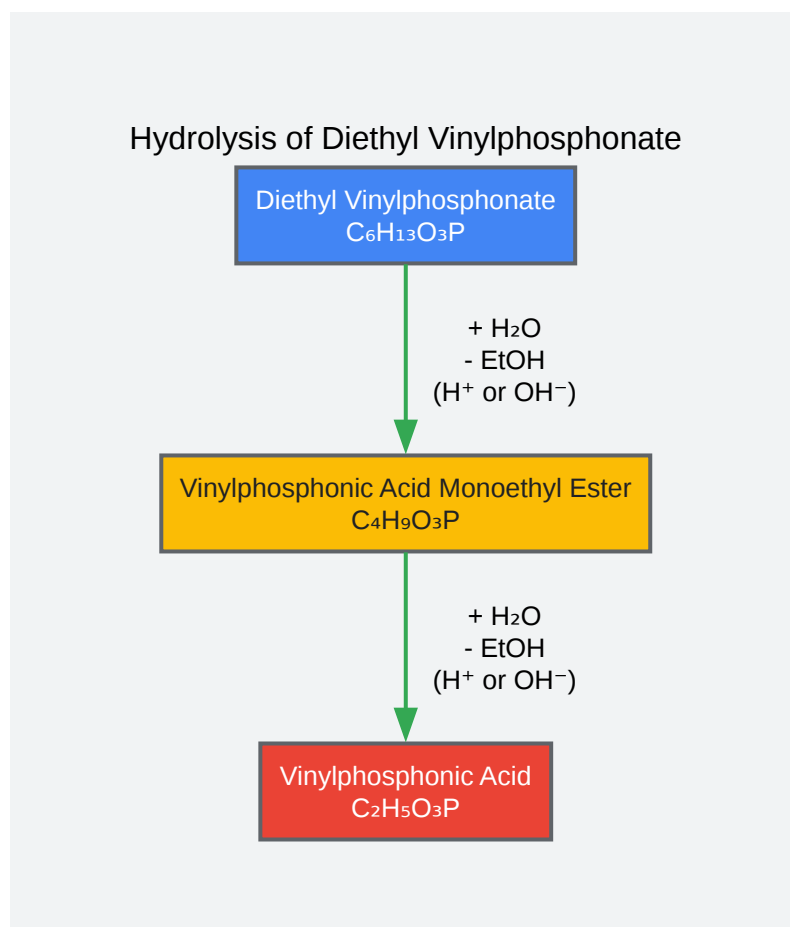
## Stability Profile

**Diethyl vinylphosphonate** is susceptible to degradation through several pathways, primarily hydrolysis and polymerization. Its stability is influenced by factors such as pH, temperature, and the presence of initiators.

| Degradation Pathway | Conditions  | Products   | Notes   | Reference |
|---------------------|---|--|---|-----------|
| Hydrolysis (Acidic) | Aqueous acid (e.g., HCl)  | Vinylphosphonic acid monoethyl ester, Vinylphosphonic acid | The hydrolysis of phosphonate esters is a two-step process. Electron-withdrawing groups on the phosphonate can increase the rate of hydrolysis. <a href="#">[10]</a><br><a href="#">[11]</a> <a href="#">[12]</a> |           |
| Hydrolysis (Basic)  | Aqueous base (e.g., NaOH)   | Vinylphosphonic acid monoethyl ester, Vinylphosphonic acid | Steric hindrance around the phosphorus center can significantly slow the rate of alkaline hydrolysis. <a href="#">[10]</a><br><a href="#">[11]</a>  |           |
| Polymerization      | Radical initiators (e.g., AIBN, peroxides), heat, certain metal catalysts | Poly(diethyl vinylphosphonate)                             | DEVP can undergo free radical polymerization, though it may yield low molecular weight oligomers. <a href="#">[13]</a><br><a href="#">[14]</a>  |           |

## Degradation Pathway: Hydrolysis of Diethyl Vinylphosphonate

The hydrolysis of **diethyl vinylphosphonate** proceeds in a stepwise manner, first yielding the monoester and subsequently the vinylphosphonic acid. This process is catalyzed by both acid and base.



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Caption: Stepwise hydrolysis of **diethyl vinylphosphonate**.

## Experimental Protocols

### Protocol 1: Determination of Hydrolytic Stability by $^{31}\text{P}$ NMR Spectroscopy

This protocol allows for the quantitative monitoring of the hydrolysis of **diethyl vinylphosphonate**.

Objective: To determine the rate of hydrolysis of **diethyl vinylphosphonate** under specific pH and temperature conditions.

Methodology:

- Sample Preparation:
  - Prepare a stock solution of **diethyl vinylphosphonate** in a suitable deuterated solvent (e.g., D<sub>2</sub>O for aqueous studies, or an organic solvent like acetonitrile-d<sub>3</sub> with a controlled amount of aqueous buffer).
  - The final concentration should be sufficient for clear detection by <sup>31</sup>P NMR (typically >10 mM).
  - Adjust the pH of the aqueous component to the desired value (e.g., acidic, neutral, or basic) using appropriate buffers.
  - An internal standard with a distinct <sup>31</sup>P chemical shift can be added for precise quantification.
- NMR Acquisition:
  - Use a high-field NMR spectrometer equipped with a phosphorus probe.
  - Acquire one-dimensional <sup>31</sup>P spectra with proton decoupling at regular time intervals.
  - Key Parameters:
    - Pulse Angle: A 30-45° pulse angle allows for faster repetition rates.
    - Relaxation Delay (d1): Ensure a sufficient delay for quantitative analysis (typically 5 times the longest T<sub>1</sub> of the phosphorus nuclei of interest).
- Data Analysis:
  - Integrate the signals corresponding to the parent **diethyl vinylphosphonate**, the vinylphosphonic acid monoethyl ester intermediate, and the final vinylphosphonic acid product.

- The relative concentrations are determined from the integral ratios.
- Plot the concentration of **diethyl vinylphosphonate** versus time to determine the degradation kinetics. Pseudo-first-order rate constants can be calculated from the slope of the natural logarithm of the concentration versus time.[\[11\]](#)

## Protocol 2: Analysis of Polymerization by Gas Chromatography (GC)

This protocol can be used to monitor the consumption of the **diethyl vinylphosphonate** monomer during a polymerization reaction.

Objective: To determine the kinetics of **diethyl vinylphosphonate** polymerization.

Methodology:

- Reaction Setup:
  - Set up the polymerization reaction in a suitable solvent (e.g., toluene) with a known concentration of **diethyl vinylphosphonate** and initiator.
  - Maintain the reaction at a constant temperature.
- Sampling:
  - At regular time intervals, withdraw a small aliquot of the reaction mixture.
  - Immediately quench the polymerization in the aliquot, for example, by cooling and adding an inhibitor or by diluting it in a cold solvent.
- GC Analysis:
  - Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity.
  - Column: A suitable capillary column for the separation of organophosphorus compounds.

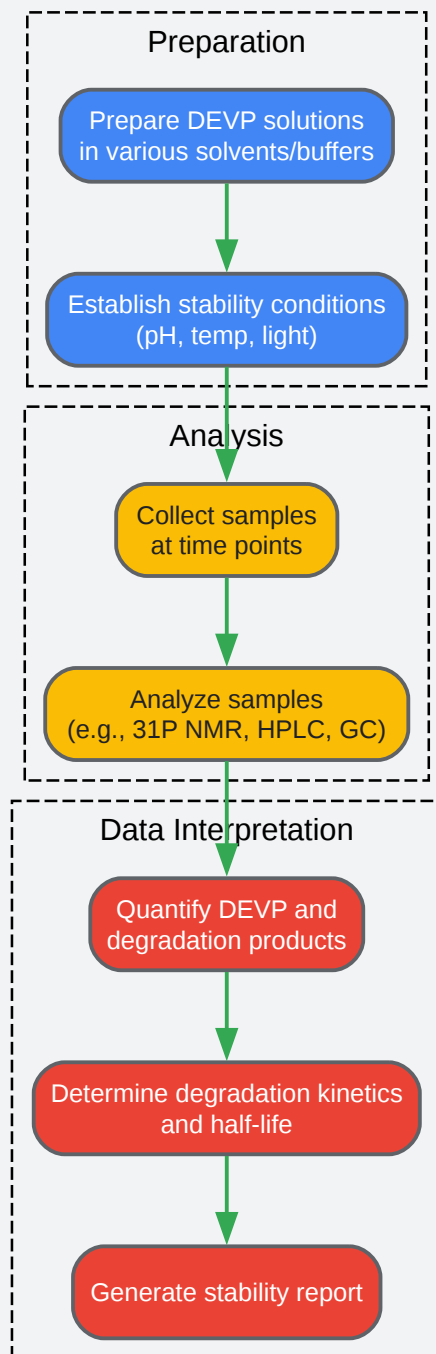
- Sample Preparation: Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate) and add an internal standard.
- Injection: Inject a small volume (e.g., 1  $\mu$ L) of the prepared sample into the GC.
- Quantification: Create a calibration curve by analyzing standards of known **diethyl vinylphosphonate** concentrations. Use the peak area ratio of the analyte to the internal standard to determine the concentration of unreacted monomer in the reaction mixture at each time point.
- Data Analysis:
  - Plot the concentration of **diethyl vinylphosphonate** versus time to determine the rate of polymerization.

## Workflow for a Typical Stability Study

The following diagram illustrates a typical workflow for assessing the stability of **diethyl vinylphosphonate**.



## Workflow for DEVP Stability Assessment



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Caption: A typical workflow for a stability study of DEVP.

## Conclusion

This technical guide summarizes the currently available information on the solubility and stability of **diethyl vinylphosphonate**. While quantitative solubility data remains a notable gap in the literature, its qualitative behavior in common organic solvents can be inferred from its synthetic applications. The stability of DEVP is primarily dictated by its susceptibility to hydrolysis under both acidic and basic conditions and its propensity for polymerization. The provided experimental protocols offer robust methodologies for researchers to quantitatively assess the stability of **diethyl vinylphosphonate** in their specific applications. A comprehensive understanding of these properties is crucial for the successful formulation and application of this important chemical intermediate in the fields of drug development, materials science, and beyond.

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